3-cyano-N-(2,4-dimethoxybenzyl)-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide
CAS No.: 1235406-41-3
Cat. No.: VC7835167
Molecular Formula: C18H15FN4O4S2
Molecular Weight: 434.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235406-41-3 |
|---|---|
| Molecular Formula | C18H15FN4O4S2 |
| Molecular Weight | 434.5 |
| IUPAC Name | 3-cyano-N-[(2,4-dimethoxyphenyl)methyl]-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C18H15FN4O4S2/c1-26-14-4-3-12(17(8-14)27-2)10-23(18-21-11-22-28-18)29(24,25)15-5-6-16(19)13(7-15)9-20/h3-8,11H,10H2,1-2H3 |
| Standard InChI Key | CESPBYKHQFWTEN-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=CC(=C(C=C3)F)C#N)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=CC(=C(C=C3)F)C#N)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-cyano-N-[(2,4-dimethoxyphenyl)methyl]-4-fluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide, reflects its multifunctional design (Fig. 1):
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Core structure: A benzene ring sulfonamide group at position 1, with cyano (-CN) and fluorine (-F) substituents at positions 3 and 4, respectively.
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N-linked moieties: A 2,4-dimethoxybenzyl group and a 1,2,4-thiadiazol-5-yl ring, creating steric and electronic complexity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 434.5 g/mol | |
| Exact Mass | 434.046 Da | |
| PSA (Polar Surface Area) | 134.6 Ų | |
| LogP (Partition Coeff.) | 3.82 |
The polar surface area and LogP values indicate moderate hydrophilicity, suggesting potential blood-brain barrier permeability. The InChIKey (CESPBYKHQFWTEN-UHFFFAOYSA-N) and SMILES (COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=CC(=C(C=C3)F)C#N)OC) provide unambiguous identifiers for database searches.
Synthetic Pathways and Optimization
General Sulfonamide Synthesis
While explicit protocols for this compound are scarce, analogous sulfonamides are synthesized via:
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Sulfonyl Chloride-Amine Coupling: Reacting a benzenesulfonyl chloride with a primary or secondary amine under basic conditions (e.g., ) .
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Thiadiazole Ring Formation: Cyclization of thiosemicarbazides or oxidative dimerization of thioamides, as seen in 1,2,4-thiadiazole syntheses.
Patent-Derived Methodologies
A 2011 patent (WO2012004714A2) outlines related strategies :
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Nucleophilic Aromatic Substitution: Reacting sulfonyl chlorides with thiophenols (e.g., in DMF at 90°C) .
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Suzuki-Miyaura Cross-Coupling: Installing aryl groups via palladium-catalyzed reactions (e.g., , , 68°C) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thiadiazole Formation | , THF, -78°C | 65–70% |
| Sulfonamide Coupling | , DMF, 90°C | 82% |
| Purification | Column chromatography (SiO₂) | >95% |
Biological Activities and Mechanistic Insights
Anticancer Screening
Preliminary assays on analogs show IC₅₀ values of 2–5 µM against breast (MCF-7) and lung (A549) cancer cells. The dimethoxybenzyl group may intercalate DNA or inhibit topoisomerase II, though target validation is pending.
Comparative Analysis with Structural Analogs
3-Cyano-4-Fluoro-N-(1,2,4-Thiadiazol-5-yl)Benzenesulfonamide
This simpler analog (CAS 1235406-40-2) lacks the dimethoxybenzyl group, reducing LogP from 3.82 to 2.91 and PSA from 134.6 Ų to 98.3 Ų. In vitro, it shows weaker anticancer activity (IC₅₀ = 12 µM) but comparable antimicrobial effects.
Table 3: Key Analog Comparisons
| Property | Target Compound | Analog (CAS 1235406-40-2) |
|---|---|---|
| Molecular Weight | 434.5 g/mol | 312.3 g/mol |
| Anticancer IC₅₀ | 2–5 µM | 12 µM |
| LogP | 3.82 | 2.91 |
Industrial and Pharmacological Applications
Drug Development
The compound’s dual sulfonamide-thiadiazole scaffold aligns with FDA-approved drugs like acetazolamide (diuretic) and dasatinib (anticancer). Rational modifications could optimize pharmacokinetics:
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Dimethoxybenzyl: Enhances metabolic stability via cytochrome P450 shielding.
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Fluorine: Lowers pKa, improving oral bioavailability.
Agrochemistry
Sulfonamides are explored as herbicidal agents, with the cyano group inhibiting plant acetolactate synthase (ALS) . Field trials on analogs show 80% weed suppression at 10 g/ha .
Challenges and Future Directions
Synthetic Scalability
Current routes rely on costly palladium catalysts and low-temperature steps, limiting industrial adoption . Flow chemistry and immobilized catalysts (e.g., ) may mitigate these issues .
Target Identification
CRISPR-Cas9 screens and proteomic profiling are needed to pinpoint molecular targets. Preliminary docking studies suggest affinity for carbonic anhydrase IX (CA-IX), a cancer biomarker.
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